

Synonyms for 3-phenylbutan-2-ol (e.g., Benzeneethanol, .alpha.,.beta.-dimethyl-)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Phenylbutan-2-ol

Cat. No.: B7769420

[Get Quote](#)

An In-depth Technical Guide to 3-Phenylbutan-2-ol and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylbutan-2-ol, also known by synonyms such as Benzeneethanol, .alpha.,.beta.-dimethyl-, is a secondary alcohol with a chiral center, leading to the existence of stereoisomers that can exhibit distinct biological activities. This technical guide provides a comprehensive overview of the available scientific information regarding **3-phenylbutan-2-ol**, its chemical properties, synthesis strategies, and potential pharmacological relevance. Due to a notable lack of extensive research on **3-phenylbutan-2-ol** itself, this guide incorporates data from structurally similar analogs to provide insights into its potential biological profile and to guide future research and development endeavors.

Chemical Identity and Synonyms

A clear identification of **3-phenylbutan-2-ol** is crucial for accurate research and communication. The following table summarizes its primary identifiers and a comprehensive list of its synonyms.

Identifier Type	Value
IUPAC Name	3-phenylbutan-2-ol
CAS Number	52089-32-4
Molecular Formula	C10H14O
Molecular Weight	150.22 g/mol

A variety of synonyms for **3-phenylbutan-2-ol** are used across chemical literature and databases. These include:

- Benzeneethanol, .alpha.,.beta.-dimethyl-
- 3-Phenyl-2-butanol
- (\pm)-3-Phenyl-2-butanol
- erythro-3-Phenyl-2-butanol
- threo-3-Phenyl-2-butanol
- (2R,3R)-**3-phenylbutan-2-ol**
- (2S,3S)-**3-phenylbutan-2-ol**
- (2R,3S)-**3-phenylbutan-2-ol**
- (2S,3R)-**3-phenylbutan-2-ol**

Physicochemical Properties

The following table summarizes key physicochemical properties of **3-phenylbutan-2-ol**, primarily sourced from computational predictions available in public databases.[\[1\]](#)

Property	Value
XLogP3-AA	2.3
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	2
Exact Mass	150.104465 g/mol
Monoisotopic Mass	150.104465 g/mol
Topological Polar Surface Area	20.2 Å ²

Synthesis and Stereochemistry

The synthesis of **3-phenylbutan-2-ol** can be approached through various methods, with a primary focus on controlling the stereochemistry at its two chiral centers. A common strategy involves the stereoselective reduction of the corresponding ketone, 3-phenylbutan-2-one.

Stereoselective Reduction of 3-Phenylbutan-2-one (Hypothetical Protocol)

While a specific, detailed enantioselective synthesis protocol for **3-phenylbutan-2-ol** is not readily available in the reviewed literature, a general approach can be extrapolated from established methods for the stereoselective reduction of ketones. The following is a hypothetical experimental protocol.

Objective: To synthesize specific stereoisomers of **3-phenylbutan-2-ol** through the stereoselective reduction of 3-phenylbutan-2-one.

Materials:

- 3-Phenylbutan-2-one
- Chiral reducing agent (e.g., (R)- or (S)-CBS reagent, or a chiral borohydride)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF))

- Quenching solution (e.g., dilute HCl)
- Drying agent (e.g., anhydrous MgSO₄)
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Methodology:

- Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-phenylbutan-2-one in anhydrous THF.
- Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
- Addition of Reducing Agent: Slowly add a solution of the chosen chiral reducing agent in THF to the cooled ketone solution. The choice of the (R)- or (S)-enantiomer of the reducing agent will determine the stereochemistry of the resulting alcohol.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Quenching: Slowly add the quenching solution to the reaction mixture at low temperature to neutralize the excess reducing agent.
- Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
- Washing and Drying: Wash the organic layer with brine, dry it over anhydrous MgSO₄, and filter.
- Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
- Characterization: Characterize the purified stereoisomer of **3-phenylbutan-2-ol** using NMR spectroscopy, mass spectrometry, and chiral HPLC to determine its enantiomeric excess.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the stereoselective synthesis of **3-phenylbutan-2-ol**.

Biological Activity and Therapeutic Potential (Based on Analogs)

Direct pharmacological studies on **3-phenylbutan-2-ol** are limited. However, research on structurally related phenylbutanol derivatives suggests potential anti-inflammatory and analgesic activities.

Anti-inflammatory and Analgesic Activity

Studies on various phenylbutanol analogs have demonstrated their potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). The following table summarizes the *in vitro* inhibitory activities of some of these analogs.

Compound ID	Target	IC50 (μM)
FM4	COX-2	0.74
FM10	COX-2	0.69
FM12	COX-2	0.18

These findings suggest that the phenylbutanol scaffold is a promising starting point for the development of novel anti-inflammatory and analgesic agents.

Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the *in vitro* inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Materials:

- Purified COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- Test compounds (e.g., analogs of **3-phenylbutan-2-ol**)
- Colorimetric or fluorometric detection kit
- Microplate reader

Methodology:

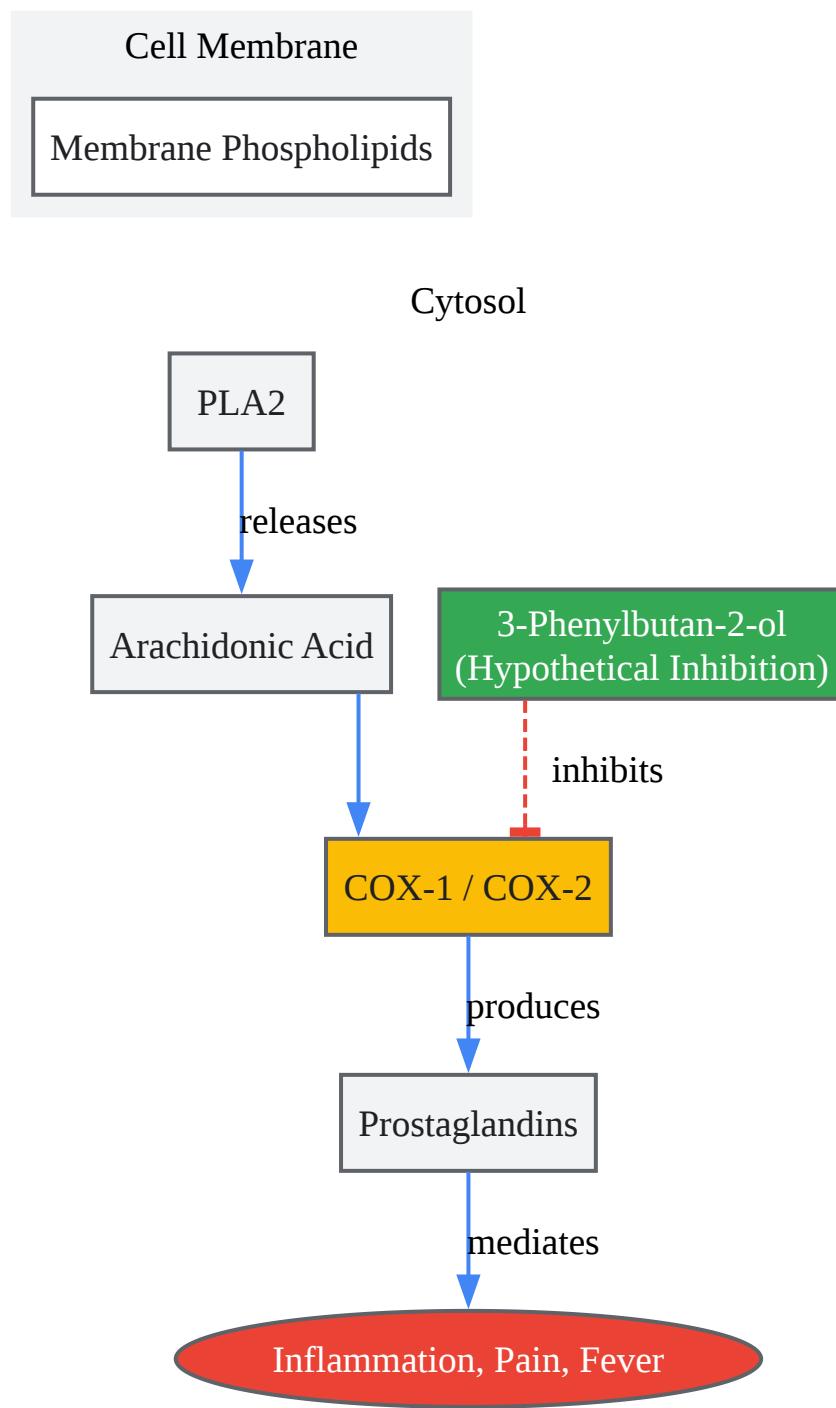
- Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer.
- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO or another appropriate solvent.
- Reaction Incubation: In a 96-well plate, incubate the enzymes with the test compounds or a vehicle control for a specified period at a controlled temperature (e.g., 37 °C).
- Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
- Detection: After a set incubation time, stop the reaction and measure the product formation using a colorimetric or fluorometric probe according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

[Click to download full resolution via product page](#)

Caption: A simplified workflow for an in vitro COX inhibition assay.

Toxicology and Safety

Specific toxicological data for **3-phenylbutan-2-ol** is not readily available. However, a review of the structurally related compound, 3-methyl-1-phenylbutan-2-ol, when used as a fragrance ingredient, provides some insights into the potential safety profile.[\[2\]](#) This review summarized available data on physical properties and mucous membrane irritation. For a comprehensive safety assessment, further toxicological studies on **3-phenylbutan-2-ol** are necessary.


GHS Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **3-phenylbutan-2-ol** is classified with the following hazards:[\[1\]](#)

- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation

Signaling Pathways (Hypothetical)

Given the potential anti-inflammatory activity of **3-phenylbutan-2-ol** based on its analogs, a hypothetical mechanism of action could involve the inhibition of the arachidonic acid signaling pathway. By inhibiting COX enzymes, the compound would reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the arachidonic acid pathway by **3-phenylbutan-2-ol**.

Conclusion and Future Directions

3-Phenylbutan-2-ol represents a chemical entity with potential for further investigation in the field of drug discovery, particularly in the areas of anti-inflammatory and analgesic therapies. The current body of literature, while not extensive on this specific molecule, provides a solid foundation for future research based on the activities of its structural analogs.

Key areas for future investigation include:

- Enantioselective Synthesis: Development and optimization of a robust and scalable stereoselective synthesis for each of the four stereoisomers of **3-phenylbutan-2-ol**.
- In Vitro Biological Screening: Comprehensive screening of the individual stereoisomers against a panel of relevant biological targets, including but not limited to COX-1, COX-2, and 5-LOX.
- Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which the active stereoisomers exert their biological effects.
- In Vivo Efficacy and Safety: Evaluation of the therapeutic potential and toxicological profile of the most promising stereoisomers in relevant animal models.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of **3-phenylbutan-2-ol** and its derivatives as novel therapeutic agents. The provided data and protocols are intended to facilitate the design and execution of further studies to unlock the full potential of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Phenylbutan-2-ol | C10H14O | CID 562145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fragrance material review on 3-methyl-1-phenylbutan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Synonyms for 3-phenylbutan-2-ol (e.g., Benzeneethanol, .alpha.,.beta.-dimethyl-)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7769420#synonyms-for-3-phenylbutan-2-ol-e-g-benzeneethanol-alpha-beta-dimethyl>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com